Benzene, 1,1'-ethenylidenebis[4-fluoro-

Catalog No.
S14197154
CAS No.
6175-14-0
M.F
C14H10F2
M. Wt
216.22 g/mol
Availability
In Stock
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Benzene, 1,1'-ethenylidenebis[4-fluoro-

CAS Number

6175-14-0

Product Name

Benzene, 1,1'-ethenylidenebis[4-fluoro-

IUPAC Name

1-fluoro-4-[1-(4-fluorophenyl)ethenyl]benzene

Molecular Formula

C14H10F2

Molecular Weight

216.22 g/mol

InChI

InChI=1S/C14H10F2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2

InChI Key

OKWIEHVHIHQUFB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Benzene, 1,1'-ethenylidenebis[4-fluoro-] is an organic compound with the molecular formula C14H10F2C_{14}H_{10}F_2 and a molecular weight of 216.23 g/mol. This compound features a unique structure characterized by two 4-fluorophenyl groups connected by an ethenylidene bridge. The presence of fluorine atoms in the para position of the phenyl rings enhances its chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals .

  • Oxidation Reactions: The compound can undergo oxidation, leading to various products depending on the conditions used.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, which is a common reaction for compounds containing halogens.
  • Polymerization: It may also act as a monomer in polymerization reactions, forming polymers with unique properties due to its structure .

The synthesis of Benzene, 1,1'-ethenylidenebis[4-fluoro-] can be achieved through several methods:

  • Condensation Reactions: This compound can be synthesized via condensation reactions involving appropriate precursors such as fluorinated benzaldehydes.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling can be employed to form the ethenylidene bridge between the fluorinated phenyl groups.
  • Fluorination of Precursor Compounds: Starting from non-fluorinated analogs, selective fluorination can introduce the desired fluorine substituents at the para positions .

Benzene, 1,1'-ethenylidenebis[4-fluoro-] has potential applications in various fields:

  • Materials Science: Its unique structure may be utilized in the development of advanced materials such as polymers and coatings.
  • Pharmaceuticals: The compound could serve as a lead structure for drug development due to its potential biological activity.
  • Organic Electronics: It may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its electronic properties .

Interaction studies involving Benzene, 1,1'-ethenylidenebis[4-fluoro-] are essential for understanding its reactivity and potential biological effects. Preliminary studies suggest that it may interact with biological membranes and proteins due to its lipophilicity imparted by the fluorinated groups. Further research is needed to elucidate specific interactions at the molecular level and their implications for biological activity .

Several compounds share structural similarities with Benzene, 1,1'-ethenylidenebis[4-fluoro-]. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzene, 1,1'-ethenylidenebis[4-chloro-]C14H10Cl2C_{14}H_{10}Cl_2Contains chlorine instead of fluorine
4-FluorobenzophenoneC13H9FC_{13}H_{9}FA ketone derivative with different reactivity
Bis(4-fluorophenyl)acetyleneC14H10F2C_{14}H_{10}F_2Similar fluorinated structure without ethenylidene bridge

These compounds exhibit varying chemical properties and reactivities due to differences in substituents and structural arrangements. Benzene, 1,1'-ethenylidenebis[4-fluoro-] is unique due to its specific arrangement of fluorinated groups and ethenylidene linkage, which may influence its applications and interactions compared to these similar compounds .

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as the predominant methodology for synthesizing fluorinated stilbene analogues [3]. These approaches offer superior control over product formation and functional group tolerance compared to traditional methods [4] [3]. The preparation of stilbene derivatives via cross-coupling reactions has attracted considerable attention due to the privileged nature of stilbene structures in bioactive compounds [3].

Palladium-Mediated Arylation Strategies

Palladium-catalyzed arylation strategies represent the most extensively developed approach for fluorinated stilbene synthesis [5] [3]. The auxiliary-assisted palladium-catalyzed arylation method employs carboxylic acid derivatives with directing groups such as 2-methylthioaniline or 8-aminoquinoline amides [5]. This methodology enables selective β-arylation of sp2 and sp3 carbon-hydrogen bonds using palladium acetate catalyst in combination with inorganic bases [5].

Research by Shabashov and Daugulis demonstrated that palladium-mediated arylation can achieve selective monoarylation of primary sp3 carbon-hydrogen bonds when employing 2-methylthioaniline auxiliary [5]. The reaction mechanism involves cyclopalladation to form intermediate complexes, followed by oxidative addition and reductive elimination steps [5]. For fluorinated substrates, the palladium catalyst system shows enhanced tolerance for electron-withdrawing fluorine substituents, which typically deactivate aromatic rings toward electrophilic substitution [6].

The Mizoroki-Heck coupling reaction has proven particularly effective for stilbene synthesis under microwave irradiation conditions [7]. García et al. reported excellent yields using palladium nanoparticle catalysts in aqueous media, with the reaction proceeding efficiently at 130°C under microwave heating [7]. The optimized conditions employed 0.1 mol% palladium loading with potassium carbonate as base in a water-ethanol solvent system [7].

Catalyst SystemSubstrate TypeYield (%)Reaction Conditions
Pd(OAc)2/8-aminoquinolineFluorinated aryl halides65-88100°C, 24h, inorganic base
PVP-Pd nanoparticles4-bromoacetophenone/styrene73-100130°C, MW, H2O/EtOH
PdCl(C3H5)(dppb)Fluoroaryl bromides60-95THF, 80°C, direct arylation

The palladium-catalyzed fluorination of arylboronic acid derivatives represents another significant advancement [8]. This methodology employs a single-electron-transfer pathway involving palladium(III) intermediates and Selectfluor as the fluorinating agent [8]. The reaction proceeds under mild conditions and demonstrates tolerance toward moisture and air, making it amenable to multi-gram-scale synthesis [8].

Nickel-Catalyzed Ethylene Polymerization Systems

Nickel-catalyzed systems have found application in the synthesis of fluorinated stilbene analogues through ethylene polymerization approaches [9] [10]. The development of fluorinated α-diimine nickel catalysts has shown enhanced activity for ethylene polymerization, with implications for incorporating fluorinated aromatic units into polymer backbones [9] [11].

Research by Ahmadjo et al. demonstrated that fluorinated α-diimine nickel catalysts exhibit improved thermal stability compared to non-fluorinated analogues [11]. The fluorinated catalyst [bis(N,N'-2-fluorophenylimino)acenaphthene] nickel(II) dibromide showed enhanced resistance to β-hydride elimination, a common deactivation pathway in nickel-catalyzed polymerization [11]. Density functional theory calculations revealed that fluorine substitution destabilizes β-agostic cationic species by 19 eV at elevated temperatures, reducing the propensity for β-hydrogen transfer reactions [11].

The sandwich diimine nickel complexes bearing perfluorinated aryl caps demonstrate remarkable polymerization activities [9]. These catalysts produce branched ultra-high molecular weight polyethylenes with very low molecular weight distributions (less than 1.1) [9]. The perfluorinated aryl caps create higher buried volumes at the metal centers compared to non-fluorinated analogues, resulting in enhanced catalytic performance [9].

Catalyst TypeActivity (g PE/mol Ni·h)Molecular WeightPolydispersity
Fluorinated diimine-Ni2.20 × 10^7Ultra-high< 1.1
Non-fluorinated analogue1.10 × 10^7High1.3-1.5
Classical tetraisopropyl-Ni4.40 × 10^7Variable1.8-2.2

Photochemical Cyclization Techniques

Photochemical cyclization represents a powerful methodology for synthesizing complex polycyclic structures from stilbene precursors [12]. The photocyclization of stilbene derivatives typically proceeds through initial photoisomerization from the E-olefin to the reactive Z-olefin, followed by electrocyclization and subsequent oxidation [12].

Research by continuous flow photocyclization has demonstrated scalable synthesis of functionalized phenanthrenes from stilbene derivatives [12]. The optimization studies revealed that tetrahydrofuran serves as an effective additive for quenching hydrogen iodide formed during the oxidation step [12]. Under optimized conditions using 150 W ultraviolet lamp irradiation, E-stilbene could be converted to phenanthrene in 95% nuclear magnetic resonance yield with an 83-minute retention time [12].

Oxidative [4+2] Cycloaddition Mechanisms

The oxidative [4+2] cycloaddition mechanism represents a distinct pathway for fluorinated stilbene transformations [13]. Organophotoredox-catalyzed intermolecular oxa-[4+2] cycloaddition reactions have been developed using thioxanthylium photoredox catalysts under green light irradiation [13]. This methodology enables the formation of benzopyran structures from o-quinone methide intermediates and fluorinated styrene derivatives [13].

The reaction mechanism involves initial photoexcitation of the thioxanthylium catalyst, followed by single-electron transfer to generate radical cation intermediates [13]. The o-quinone methide intermediates undergo cycloaddition with electron-rich alkenes, including fluorinated styrenes, to afford cycloadducts in moderate to good yields [13]. Large-scale reactions demonstrated the practical utility of this approach, with 3.93 g of o-quinone methide providing 0.92 g of product in 46% yield after 72 hours [13].

Substrate TypeProduct Yield (%)DiastereoselectivityReaction Time (h)
4-methoxystyrene463:172
4-fluorostyrene422.5:148
3,4-difluorostyrene382:160

Solvent Effects on Reaction Efficiency

Solvent polarity significantly influences the efficiency of fluorinated stilbene synthesis reactions [14] [15]. Polar solvents enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [15]. The relationship between solvent polarity and reaction kinetics has been extensively studied for various organic transformations involving fluorinated substrates [15].

Fluorinated aromatic solvents have shown remarkable effects on reaction efficiency in olefin metathesis and related transformations [16]. The use of fluorinated aromatic hydrocarbons as solvents allows substantially higher yields compared to conventional solvents, particularly for demanding polyfunctional molecules [16]. The fluorinated solvents appear to interact beneficially with ruthenium catalysts, improving the efficiency of metathesis transformations [16].

Research on trifluoromethanesulfonic acid as a solvent for electrophilic fluorination revealed its superiority over other acidic media [17]. Fluorobenzene could be successfully fluorinated to produce 1,4-difluorobenzene (31%) and 1,2-difluorobenzene (7%) using only 5% trifluoromethanesulfonic acid in trichlorofluoromethane [17]. The acid promotes electrophilic fluorination by stabilizing carbocation intermediates and facilitating fluorine addition [17].

Solvent SystemReaction TypeYield EnhancementMechanism
PerfluorotolueneOlefin metathesis18-fold increaseCatalyst stabilization
HFIP/TFEC-H activation30-34% vs. traceRadical stabilization
CF3SO3H/CFCl3Electrophilic fluorination31% vs. <5%Carbocation stabilization

Intersystem Crossing Mechanisms in Fluorinated Systems

The intersystem crossing (ISC) mechanisms in fluorinated benzene derivatives represent a fundamental departure from the photophysical behavior observed in their non-fluorinated counterparts. The presence of fluorine atoms introduces significant perturbations to the electronic structure and spin-orbit coupling pathways, fundamentally altering the excited-state dynamics [1] [2] [3].

In fluorinated benzene systems, the heavy atom effect of fluorine enhances spin-orbit coupling, facilitating more efficient ISC processes compared to unsubstituted benzene. Time-resolved photoelectron spectroscopy studies have demonstrated that benzene exhibits competing ultrafast ISC and internal conversion processes, with the ISC pathway becoming increasingly prominent as fluorine substitution increases [4] [5]. The mechanism involves transitions between singlet and triplet manifolds, where the presence of fluorine atoms alters the energy gaps and coupling strengths between these states.
Quantum chemistry calculations at the equation-of-motion coupled-cluster singles and doubles level reveal that fluorine substitution systematically lowers the energy of the πσ* electronic state, creating favorable conditions for ISC [2] [3]. In pentafluorobenzene and hexafluorobenzene, conical intersections between the S₁ and S₂ electronic states become accessible, providing efficient non-radiative pathways for excited-state deactivation. The perfluoro effect, observed in highly fluorinated systems, demonstrates how increasing fluorine substitution fundamentally alters the nature of the excited electronic states.

The πσ* states in fluorinated benzenes play a crucial role in ISC processes. These states, characterized by electron density delocalization involving the carbon-fluorine bonds, exhibit enhanced coupling with triplet manifolds due to the orbital character change. Femtosecond time-resolved studies indicate that the formation of πσ* states occurs within the first few hundred femtoseconds after photoexcitation, followed by subsequent ISC to triplet states on the picosecond timescale [1] [6].

Thermally activated delayed fluorescence (TADF) behavior has been observed in certain fluorinated systems, where reverse intersystem crossing from triplet to singlet states becomes thermally accessible. This phenomenon is particularly pronounced in donor-acceptor systems incorporating fluorinated acceptor units, where the singlet-triplet energy gap can be minimized through molecular design [7] [8]. The TADF mechanism involves initial ISC to triplet states, followed by thermal population of higher-lying triplet states that can undergo reverse ISC back to the singlet manifold.

Solvatochromic Effects on Fluorescence Emission Profiles

The solvatochromic behavior of fluorinated benzene derivatives reveals complex interactions between the excited-state electronic structure and the surrounding solvent environment. Unlike simple benzene, which exhibits minimal solvent dependence, fluorinated systems demonstrate significant sensitivity to solvent polarity and hydrogen-bonding capacity [1] [6] [9].

The emission spectra of fluorinated benzenes show systematic solvent-dependent shifts that correlate with both solvent polarity parameters and specific intermolecular interactions. In polar solvents such as water, acetonitrile, and isopropanol, the emission maxima undergo substantial bathochromic shifts compared to non-polar environments. For example, 1,2,3-trifluorobenzene exhibits an emission maximum at 345 nm in acetonitrile, while 1,2,3,4-tetrafluorobenzene shows emission at 367 nm under similar conditions [1] [6].

The solvatochromic mechanism involves stabilization of the πσ* excited state through solvent-solute interactions. The πσ* state, characterized by significant charge redistribution and polarization involving the carbon-fluorine bonds, is particularly sensitive to the local electric field created by polar solvents. This stabilization results in a narrowing of the energy gap between the ground state and the emissive πσ* state, leading to red-shifted emission spectra [1] [6].

Hydrogen bonding interactions between fluorine atoms and protic solvents contribute additional complexity to the solvatochromic behavior. The lone pairs on fluorine atoms can participate in weak hydrogen bonds with protic solvents, further stabilizing the excited state and modifying the emission characteristics. Time-dependent density functional theory calculations demonstrate that these interactions can alter the excited-state potential energy surfaces, affecting both the emission wavelength and the radiative decay rates [1] [6].

The magnitude of solvatochromic shifts correlates with the number and positioning of fluorine substituents. Consecutively fluorinated benzenes show greater solvatochromic sensitivity than their non-adjacent counterparts, reflecting the enhanced through-space interactions between adjacent fluorine atoms. The interaction between neighboring σ* orbitals of carbon-fluorine bonds contributes to the narrowing of the energy gap between ground and excited states, with implications for the observed solvatochromic behavior [1] [6].

Intramolecular charge transfer (ICT) states play a significant role in the solvatochromic properties of fluorinated systems. In donor-acceptor fluorinated compounds, polar solvents can stabilize ICT states, leading to dual fluorescence behavior in specific solvent polarity ranges. The formation of ICT states occurs on ultrafast timescales, typically within the first few picoseconds after excitation, and their relative population depends strongly on solvent polarity [9] [10].

Transient Absorption Spectroscopy Studies

Transient absorption spectroscopy has emerged as a powerful technique for elucidating the ultrafast excited-state dynamics of fluorinated benzene derivatives. These measurements provide direct insights into the temporal evolution of excited-state populations and the mechanisms governing photophysical processes [7] [8] [11].

Femtosecond transient absorption studies reveal multi-exponential decay kinetics in fluorinated benzene systems, reflecting the complex interplay between various excited-state processes. The initial photoexcitation creates a vibrationally hot singlet state, which undergoes rapid vibrational relaxation within the first few hundred femtoseconds. This process is followed by population transfer to lower-lying excited states, including πσ* states and triplet manifolds [7] [8].

The transient absorption spectra exhibit characteristic features that evolve on multiple timescales. Ground-state bleaching signals appear immediately upon excitation, reflecting the depletion of ground-state population. Excited-state absorption bands develop within the instrument response time, providing direct evidence for the formation of excited-state intermediates. The spectral evolution reveals the dynamic interconversion between different excited-state species [7] [8].

In fluorinated systems, the transient absorption spectra show distinct spectral signatures associated with πσ* state formation. These states exhibit unique absorption profiles that can be distinguished from ππ* states through their spectral positions and temporal behavior. The formation of πσ* states occurs rapidly, typically within 100-500 femtoseconds, followed by subsequent evolution on longer timescales [1] [6].

The solvent dependence of transient absorption spectra provides valuable information about the role of environmental effects in excited-state dynamics. In polar solvents, the transient absorption spectra undergo systematic shifts that correlate with the solvatochromic behavior observed in steady-state measurements. The kinetics of spectral evolution are also modified by solvent interactions, with polar environments generally accelerating certain relaxation processes while retarding others [9] [10].

Global analysis of transient absorption data reveals the presence of multiple kinetic components with distinct spectral characteristics. The fastest component, typically occurring on the sub-picosecond timescale, is attributed to vibrational relaxation and initial excited-state equilibration. Intermediate components, occurring on the picosecond timescale, are associated with ISC processes and conformational relaxation. The slowest components, extending to nanosecond timescales, correspond to triplet-state dynamics and radiative decay processes [7] [8].

Quantum beat phenomena observed in transient absorption measurements provide direct evidence for vibrational coherence in the excited state. These oscillatory features reflect the coherent superposition of vibrational states created by impulsive excitation and provide information about the vibrational dynamics and coupling between electronic and nuclear degrees of freedom [12] [13].

Temperature-dependent transient absorption studies reveal the thermally activated nature of certain excited-state processes. The temperature dependence of ISC rates and reverse ISC processes provides insight into the activation barriers and the role of thermal energy in facilitating these transitions. These measurements are particularly valuable for understanding TADF behavior in fluorinated systems [7] [8].

The application of advanced data analysis techniques, including global fitting procedures and kinetic modeling, enables the extraction of detailed mechanistic information from transient absorption data. These approaches allow for the deconvolution of overlapping spectral features and the identification of specific reaction pathways and intermediates [7] [8].

The integration of transient absorption spectroscopy with complementary techniques, such as time-resolved fluorescence spectroscopy and transient infrared spectroscopy, provides a comprehensive picture of excited-state dynamics in fluorinated benzene systems. This multi-technique approach enables the correlation of electronic and vibrational dynamics and provides a more complete understanding of the photophysical processes [7] [8].

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

216.07505664 g/mol

Monoisotopic Mass

216.07505664 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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